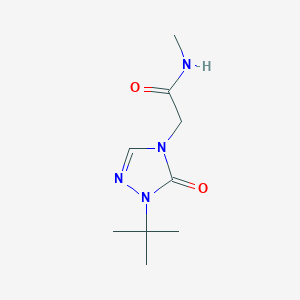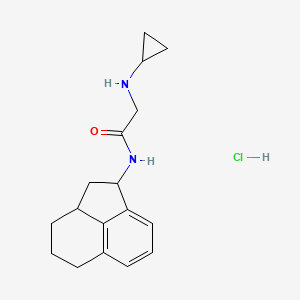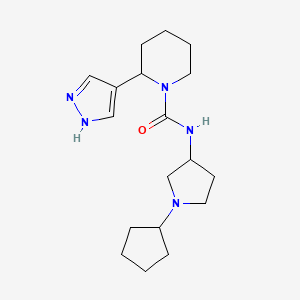
2-(1H-pyrazol-4-yl)-N-(2-thiophen-2-ylpropyl)piperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-pyrazol-4-yl)-N-(2-thiophen-2-ylpropyl)piperidine-1-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique chemical structure, which makes it a valuable tool for investigating various biological processes.
Mécanisme D'action
The mechanism of action of 2-(1H-pyrazol-4-yl)-N-(2-thiophen-2-ylpropyl)piperidine-1-carboxamide is complex and involves the interaction with multiple biological targets. This compound is known to interact with ion channels, such as voltage-gated sodium channels and transient receptor potential channels, which are involved in pain sensation and inflammation. Moreover, this compound has been shown to interact with receptors, such as cannabinoid receptors and adenosine receptors, which are involved in neurodegeneration and inflammation. Additionally, this compound has been shown to inhibit enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the biological target it interacts with. This compound has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes, which are involved in pain sensation and inflammation. Moreover, this compound has been shown to modulate the activity of ion channels, which are involved in the transmission of pain signals. Additionally, this compound has been shown to modulate the activity of receptors, which are involved in the regulation of neurotransmitter release and synaptic plasticity.
Avantages Et Limitations Des Expériences En Laboratoire
2-(1H-pyrazol-4-yl)-N-(2-thiophen-2-ylpropyl)piperidine-1-carboxamide has several advantages for lab experiments. This compound is readily available, and its synthesis method has been optimized over the years. Moreover, this compound has been extensively studied, and its mechanism of action is well understood. Additionally, this compound has been shown to be effective in various biological assays, including pain assays and inflammation assays. However, there are also limitations associated with the use of this compound in lab experiments. For example, this compound may have off-target effects, which can complicate the interpretation of the results. Moreover, the effects of this compound may vary depending on the experimental conditions, such as the cell type and the concentration used.
Orientations Futures
There are several future directions for the study of 2-(1H-pyrazol-4-yl)-N-(2-thiophen-2-ylpropyl)piperidine-1-carboxamide. One direction is to investigate the potential of this compound as a therapeutic agent for various diseases, such as pain, inflammation, and neurodegeneration. Moreover, the development of new analogs of this compound may lead to the discovery of more potent and selective compounds. Additionally, the study of the structure-activity relationship of this compound may provide insights into the mechanism of action and the biological targets involved. Finally, the investigation of the pharmacokinetics and pharmacodynamics of this compound may facilitate the development of new drugs based on this compound.
Conclusion:
In conclusion, this compound is a valuable tool for investigating various biological processes. This compound has been extensively studied for its potential applications in scientific research, and its mechanism of action is well understood. Moreover, this compound has several advantages for lab experiments, but there are also limitations associated with its use. Finally, there are several future directions for the study of this compound, which may lead to the discovery of new drugs and the development of new therapeutic strategies for various diseases.
Méthodes De Synthèse
The synthesis of 2-(1H-pyrazol-4-yl)-N-(2-thiophen-2-ylpropyl)piperidine-1-carboxamide involves the reaction of pyrazole, 2-bromo-N-(2-thiophen-2-ylpropyl)piperidine-1-carboxamide, and a base in a suitable solvent. The reaction is usually carried out under reflux conditions, and the product is obtained in good yield after purification. The synthesis method of this compound has been optimized over the years, and various modifications have been made to improve the yield and purity of the product.
Applications De Recherche Scientifique
2-(1H-pyrazol-4-yl)-N-(2-thiophen-2-ylpropyl)piperidine-1-carboxamide has been extensively studied for its potential applications in scientific research. This compound is known to interact with various biological targets, including ion channels, receptors, and enzymes. It has been used to study the role of these targets in various biological processes, including pain sensation, inflammation, and neurodegeneration. Moreover, this compound has been used to develop new drugs that target these biological processes.
Propriétés
IUPAC Name |
2-(1H-pyrazol-4-yl)-N-(2-thiophen-2-ylpropyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4OS/c1-12(15-6-4-8-22-15)9-17-16(21)20-7-3-2-5-14(20)13-10-18-19-11-13/h4,6,8,10-12,14H,2-3,5,7,9H2,1H3,(H,17,21)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCWAVGBKHZGBPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)N1CCCCC1C2=CNN=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[4-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]amino]-2-phenylacetamide](/img/structure/B7643351.png)

![1-[2-(N-methylanilino)ethyl]imidazole-4,5-dicarbonitrile](/img/structure/B7643366.png)

![6-[1-[(4-methoxy-4-methylpentan-2-yl)amino]ethyl]-1H-thieno[2,3-b][1,4]thiazin-2-one](/img/structure/B7643375.png)
![N-[4-(4-methyl-5-oxo-1,2,4-triazol-1-yl)phenyl]pyrrolidine-2-carboxamide](/img/structure/B7643377.png)
![1-[(5-Thiophen-2-yl-1,3-oxazol-2-yl)methyl]imidazole-4,5-dicarbonitrile](/img/structure/B7643378.png)
![N-[(4-phenyloxan-4-yl)methyl]-2-(2-propan-2-ylimidazol-1-yl)acetamide](/img/structure/B7643395.png)


![2,5,6-Trimethyl-4-[4-[(2-propan-2-ylimidazol-1-yl)methyl]-1,3-thiazol-2-yl]pyridazin-3-one](/img/structure/B7643417.png)
![5-Ethoxy-2-[(2-propan-2-ylimidazol-1-yl)methyl]pyridine](/img/structure/B7643418.png)

![N-[[1-(2-methylpropyl)imidazol-2-yl]methyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7643444.png)